

(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties

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Compound of Interest

Compound Name: (Imidazo[2,1-b]benzothiazol-2-yl)methanol

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An In-depth Technical Guide on the Chemical Properties of (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.^{[1][2][3]} This technical guide focuses on the specific derivative, (Imidazo[2,1-b]benzothiazol-2-yl)methanol (CAS 114095-02-2), providing a comprehensive overview of its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.

Core Chemical Properties

(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a stable organic compound featuring the rigid, planar imidazo[2,1-b]benzothiazole core with a hydroxymethyl substituent at the 2-position. This substituent provides a reactive handle for further chemical modifications and influences the molecule's polarity and solubility.

Physical and Chemical Data

Quantitative physical and chemical data for **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** are summarized below. Data for some specific properties are not widely reported in the literature and may require experimental determination.

| Property | Value | Source |
|-------------------|---|---------------------|
| CAS Number | 114095-02-2 | [4] |
| Molecular Formula | C ₁₀ H ₈ N ₂ OS | [4] |
| Molecular Weight | 204.25 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not specified in search results | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DCM. [5] | [5] |
| Stability | Stable under standard conditions. [5] | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **(Imidazo[2,1-b]benzothiazol-2-yl)methanol**. While specific spectra for this exact compound are not detailed in the provided results, the expected characteristics can be inferred from closely related analogs.[\[6\]](#)[\[7\]](#)

| Spectroscopy | Expected Characteristics |
|-----------------------------|---|
| ^1H NMR | Signals corresponding to aromatic protons on the benzothiazole and imidazole rings. A characteristic signal for the methylene protons ($-\text{CH}_2$) adjacent to the hydroxyl group, and a signal for the hydroxyl proton ($-\text{OH}$). |
| ^{13}C NMR | Resonances for the carbon atoms of the fused heterocyclic core and a distinct signal for the methylene carbon of the hydroxymethyl group. [6] [8] |
| IR (KBr, cm^{-1}) | Absorption bands corresponding to O-H stretching (hydroxyl group), C-H aromatic stretching, C=N and C=C ring stretching, and C-S stretching. [1] [6] |
| Mass Spec (MS) | A molecular ion peak (M^+) corresponding to the molecular weight of 204.25. [4] |

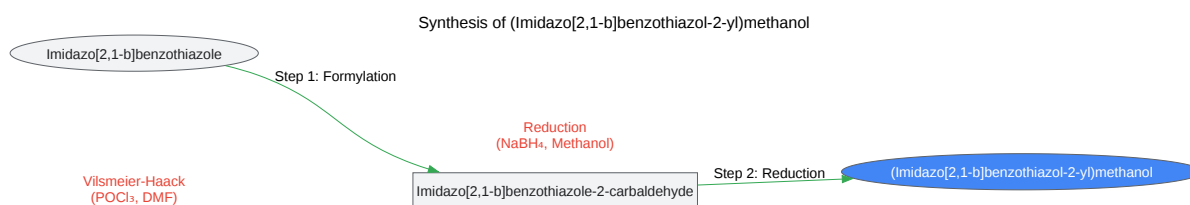
Experimental Protocols

The synthesis of **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** can be achieved through a multi-step process, typically involving the formation of an aldehyde intermediate followed by its reduction.

Synthesis Workflow

The general synthetic route involves two key steps:

- Vilsmeier-Haack Formylation: The parent imidazo[2,1-b]benzothiazole is formylated at the 3-position to yield the corresponding aldehyde.[\[3\]](#)[\[9\]](#)
- Reduction: The resulting aldehyde is then reduced to the primary alcohol, **(Imidazo[2,1-b]benzothiazol-2-yl)methanol**, using a suitable reducing agent like sodium borohydride (NaBH_4).[\[5\]](#)[\[10\]](#)



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A general two-step synthesis workflow.

Detailed Methodology: Reduction of Aldehyde Intermediate

This protocol is adapted from general procedures for the reduction of similar heterocyclic aldehydes.^{[10][11]}

- **Dissolution:** Dissolve the precursor, Imidazo[2,1-b]benzothiazole-2-carbaldehyde (1 mmol), in a suitable solvent such as methanol (30 mL).
- **Addition of Reducing Agent:** To the solution, add sodium borohydride (NaBH₄) (3 mmol) portion-wise while stirring at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[1]

- Characterization: Confirm the structure of the purified **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, MS).

Biological Activity and Signaling Pathways

The imidazo[2,1-b]thiazole core and its benzofused derivatives are known to be "privileged structures" in medicinal chemistry, exhibiting a range of biological activities.[2] Derivatives have been identified as potent inhibitors of various enzymes and cellular pathways.

Known Activities of the Scaffold

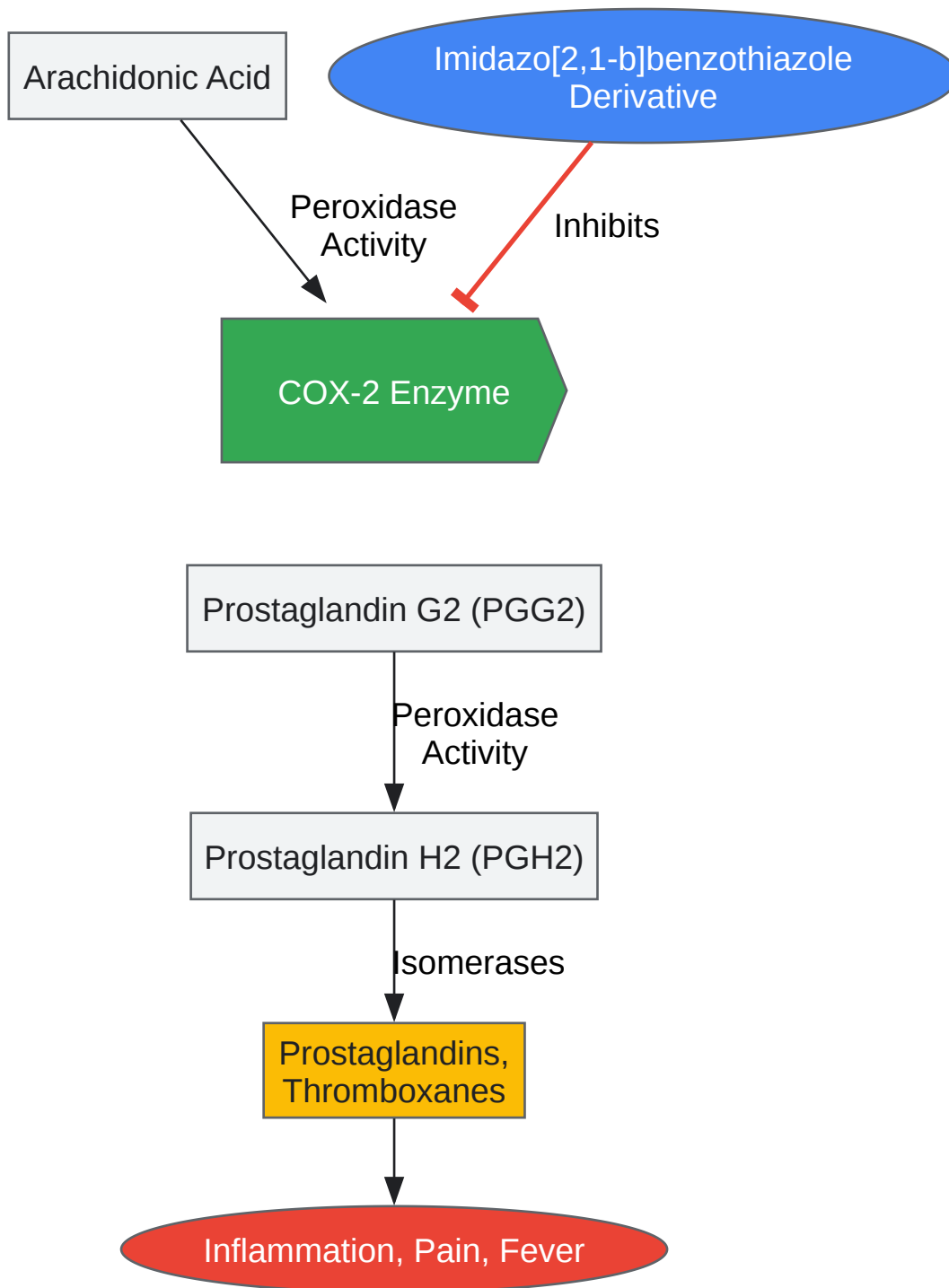
- Anticancer: Various derivatives have shown activity against cancer cell lines. Some have been identified as inhibitors of the p53 tumor suppressor protein or as targeting oncogenic Met signaling.[12][13]
- Antimicrobial: The scaffold has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1][2]
- Anti-inflammatory: Certain imidazo[2,1-b]benzothiazole compounds have shown anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][14]
- Antitubercular: Benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their potent activity against *Mycobacterium tuberculosis*. [2][8]

Example Signaling Pathway: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the COX enzyme. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14]

Imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[14] The pathway below illustrates this mechanism.

Mechanism of COX-2 Inhibition

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Inhibition of prostaglandin synthesis via COX-2.

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